3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-12-4-2-3-5-16(12)19-17(20)18-9-15-8-14(11-22-15)13-6-7-21-10-13/h2-8,10-11H,9H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXMPUOBGCYILE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC(=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea typically involves the reaction of 2-methylphenyl isocyanate with a thiophene derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction temperature is generally maintained between 0°C and room temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety may yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene moiety could play a role in binding to specific sites, while the urea group may form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylphenyl)-3-phenylurea: Lacks the thiophene moiety, which may result in different chemical and biological properties.
1-(2-Methylphenyl)-3-(2-thiophenyl)urea: Contains a single thiophene ring, potentially altering its reactivity and interactions.
1-(2-Methylphenyl)-3-(4-methylphenyl)urea: Features a different aromatic substitution pattern, affecting its overall properties.
Uniqueness
3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea is unique due to the presence of both a 2-methylphenyl group and a thiophene moiety. This combination may impart specific electronic and steric effects, influencing its reactivity and interactions in various applications.
Biological Activity
The compound 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea is a novel organic molecule that has garnered attention in recent years due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The molecular formula of this compound can be represented as follows:
This structure features a bithiophene moiety, which is known for its electronic properties, making it suitable for various applications in organic electronics and pharmaceuticals.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bithiophene backbone followed by urea linkage formation. A common method for synthesizing bithiophene derivatives is through the Suzuki-Miyaura coupling reaction, which can be adapted to incorporate the urea functionality.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, a related compound demonstrated cytotoxic effects against various cancer cell lines, including:
| Cancer Type | IC50 (μM) |
|---|---|
| Non-small cell lung | 6.0 |
| Colon cancer | 5.89 |
| Melanoma | 5.89 |
| Ovarian cancer | 5.74 |
These values suggest that the compound may inhibit tumor growth effectively compared to standard chemotherapeutic agents like 5-fluorouracil .
Antibacterial and Antifungal Activities
In addition to its anticancer properties, the compound has shown promising antibacterial and antifungal activities. For instance, it was evaluated against several Gram-positive and Gram-negative bacteria with results indicating significant inhibition:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.06 |
| Escherichia coli | 0.25 |
| Candida albicans | 0.12 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors involved in cancer proliferation and bacterial resistance mechanisms. The bithiophene moiety may facilitate electron transfer processes that disrupt cellular functions .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of various derivatives of bithiophene-containing compounds, researchers found that modifications on the phenyl ring significantly enhanced cytotoxicity against cancer cell lines. The study reported that compounds with electron-withdrawing groups exhibited improved activity due to increased reactivity towards cellular targets .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of related urea derivatives against resistant bacterial strains. The results indicated that certain structural modifications led to enhanced potency against multidrug-resistant pathogens, highlighting the potential for developing new antibiotics based on this scaffold .
Q & A
Basic: What are the standard synthetic routes for 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the bithiophene core via Suzuki-Miyaura coupling or Stille coupling to ensure regioselectivity .
- Step 2: Functionalization of the bithiophene with a methylene group using alkylation or Grignard reactions .
- Step 3: Urea bridge formation via reaction of an isocyanate intermediate with 2-methylaniline under inert conditions .
Optimization: Purity (>95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Continuous flow synthesis and automated reaction monitoring (e.g., inline IR spectroscopy) enhance reproducibility .
Advanced: How can reaction conditions be systematically optimized for scale-up synthesis while minimizing byproducts?
Answer:
- DoE (Design of Experiments): Vary temperature (40–120°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd(PPh₃)₄, 1–5 mol%) to identify optimal parameters .
- Byproduct Analysis: Use LC-MS to detect impurities (e.g., unreacted intermediates or dimerization products). Adjust stoichiometry (1.2:1 amine:isocyanate ratio) to suppress side reactions .
- Green Chemistry: Replace toxic solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF .
Basic: What analytical techniques are essential for confirming the structure of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify bithiophene protons (δ 6.8–7.2 ppm), urea NH signals (δ 5.5–6.0 ppm), and 2-methylphenyl substituents .
- HRMS: Confirm molecular ion peak ([M+H]⁺) with <2 ppm error .
- Elemental Analysis: Validate C, H, N, S content (±0.3% theoretical) .
Advanced: How can structural ambiguities (e.g., rotational isomers in the urea moiety) be resolved?
Answer:
- VT-NMR (Variable Temperature NMR): Analyze dynamic behavior of the urea group at 25–80°C to detect rotational barriers .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., N-H···O interactions) .
- DFT Calculations: Compare theoretical vs. experimental NMR shifts to identify dominant conformers .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or phosphatases using fluorogenic substrates .
- Cytotoxicity: MTT assay on cancer cell lines (IC₅₀ determination) .
- Receptor Binding: Radioligand displacement assays (e.g., GPCR targets) .
Advanced: How can contradictory bioactivity data (e.g., variable IC₅₀ across studies) be reconciled?
Answer:
- Meta-Analysis: Compare assay conditions (e.g., ATP concentration in kinase assays, cell passage number) .
- SAR (Structure-Activity Relationship): Evaluate substituent effects (e.g., thiophene vs. furan analogs) on target affinity .
- Off-Target Profiling: Use proteome-wide affinity chromatography to identify non-specific interactions .
Basic: What computational tools are used to predict physicochemical properties (e.g., logP, solubility)?
Answer:
- Software: SwissADME or MarvinSuite to calculate logP (2.5–3.5), topological polar surface area (TPSA ~70 Ų), and aqueous solubility (~10 µg/mL) .
- Solubility Testing: Shake-flask method in PBS (pH 7.4) with HPLC quantification .
Advanced: How can molecular docking elucidate interactions between this compound and its targets?
Answer:
- Target Selection: Prioritize proteins with urea-binding pockets (e.g., carbonic anhydrase IX) .
- Docking Workflow: Use AutoDock Vina with flexible ligand sampling and MM/GBSA scoring. Validate with mutagenesis (e.g., His64Ala in carbonic anhydrase) .
- MD Simulations: Run 100-ns trajectories to assess binding stability (RMSD <2 Å) .
Basic: What strategies are recommended for improving thermal stability during formulation?
Answer:
- Thermal Analysis: TGA/DSC to identify decomposition onset (>200°C). Use excipients like lactose or PVP to stabilize amorphous forms .
- Lyophilization: For heat-sensitive formulations, freeze-dry with cryoprotectants (trehalose) .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
Answer:
- Core Modifications: Replace bithiophene with 2,2'-bifuran to alter electron density .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to boost kinase inhibition .
- Proteolysis-Targeting Chimeras (PROTACs): Conjugate the urea moiety to E3 ligase ligands for targeted degradation .
Basic: What safety and toxicity assessments are critical prior to in vivo studies?
Answer:
- Acute Toxicity: OECD 423 guideline (oral administration in rodents, 300 mg/kg limit) .
- Genotoxicity: Ames test (TA98 strain) to rule out mutagenicity .
- hERG Inhibition: Patch-clamp assay (IC₅₀ >10 µM acceptable) .
Advanced: How can in silico models predict metabolic pathways and potential toxic metabolites?
Answer:
- Software: StarDrop or ADMET Predictor to identify CYP450-mediated oxidation (e.g., thiophene ring epoxidation) .
- Reactive Metabolite Screening: Trapping assays with glutathione (GSH) to detect electrophilic intermediates .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Purification: Replace column chromatography with countercurrent distribution (CCD) for large batches .
- Yield Optimization: Use flow chemistry for exothermic reactions (e.g., urea formation) to improve safety and consistency .
Advanced: How can process analytical technology (PAT) mitigate batch-to-batch variability?
Answer:
- Inline Monitoring: Raman spectroscopy to track reaction progress in real-time .
- QbD (Quality by Design): Define critical quality attributes (CQAs) like particle size distribution for solid forms .
Basic: What interdisciplinary applications does this compound have beyond medicinal chemistry?
Answer:
- Materials Science: As a dopant in organic semiconductors due to bithiophene’s π-conjugation .
- Catalysis: Urea moiety as a hydrogen-bond donor in organocatalytic asymmetric reactions .
Advanced: How can spectroscopic signatures (e.g., fluorescence) be leveraged for imaging applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
